![molecular formula C25H25N3O2S2 B2592260 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1291839-15-0](/img/structure/B2592260.png)
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound F6609-2527 has shown promise as an anticancer agent. Its unique chemical structure and sulfur-containing moiety make it a potential candidate for inhibiting tumor growth. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Further studies are needed to elucidate its precise mechanisms of action and potential clinical applications .
Angiogenesis Inhibition
Angiogenesis—the formation of new blood vessels—is crucial for tumor growth and metastasis. F6609-2527 has demonstrated inhibitory effects on angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs). By blocking VEGFR-1, VEGFR-2, and VEGFR-3, this compound disrupts the signaling pathways involved in blood vessel formation, potentially limiting tumor vascularization .
Receptor Tyrosine Kinase Inhibition
F6609-2527 selectively inhibits multiple receptor tyrosine kinases (RTKs), including PDGFR-a/b and c-kit. These RTKs play essential roles in cell proliferation, survival, and differentiation. By modulating these pathways, the compound may interfere with cancer cell growth and survival. Clinical trials are ongoing to explore its efficacy in specific cancer types .
Anti-Atherosclerotic Potential
Interestingly, F6609-2527’s chemical scaffold suggests potential anti-atherosclerotic effects. It may influence lipid metabolism, inflammation, and plaque formation within blood vessels. Researchers are investigating whether this compound could be a novel therapeutic option for managing atherosclerosis and related cardiovascular diseases .
Metal Complexing Properties
Due to its sulfur-containing group, F6609-2527 can form stable complexes with metal ions. These complexes have applications in catalysis, materials science, and bioinorganic chemistry. Researchers are exploring its ability to chelate metals and its potential impact on various biological processes .
Insecticidal Activity
Preliminary studies suggest that F6609-2527 exhibits insecticidal properties. Its unique structure may interfere with essential biochemical pathways in insects, making it a potential candidate for environmentally friendly insecticides. However, further investigations are needed to validate its efficacy and safety .
properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-17-8-6-12-21(18(17)2)28-24(30)23-20(13-15-31-23)27-25(28)32-16-22(29)26-14-7-11-19-9-4-3-5-10-19/h3-6,8-10,12-13,15H,7,11,14,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODHUKVMXRIIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.